

# spectroscopic data (NMR, MS) of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Cat. No.: B1631061

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A comprehensive technical guide on the spectroscopic analysis of **1,7-Dihydroxy-2,3-methylenedioxyxanthone**, a natural product isolated from the aerial parts of *Polygala sibirica*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Spectroscopic Data

The structural elucidation of **1,7-Dihydroxy-2,3-methylenedioxyxanthone** was accomplished through the comprehensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. The following tables summarize the key quantitative data obtained.

### Table 1: $^1\text{H}$ -NMR Spectroscopic Data (DMSO- $\text{d}_6$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz	Number of Protons	Assignment
13.21	s	1H	1-OH	
7.42	t	8.2	1H	H-6
6.83	d	8.2	1H	H-5
6.69	d	8.2	1H	H-8
6.49	s	1H	H-4	
6.20	s	2H	-O-CH <sub>2</sub> -O-	

**Table 2: <sup>13</sup>C-NMR Spectroscopic Data (DMSO-d<sub>6</sub>, 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
181.1	C	C-9
163.4	C	C-1
158.8	C	C-7
157.0	C	C-4a
147.8	C	C-3
137.9	C	C-2
135.5	CH	C-6
111.0	C	C-8a
109.9	CH	C-5
108.5	C	C-9a
103.1	CH <sub>2</sub>	-O-CH <sub>2</sub> -O-
102.7	C	C-5a
98.4	CH	C-8
94.0	CH	C-4

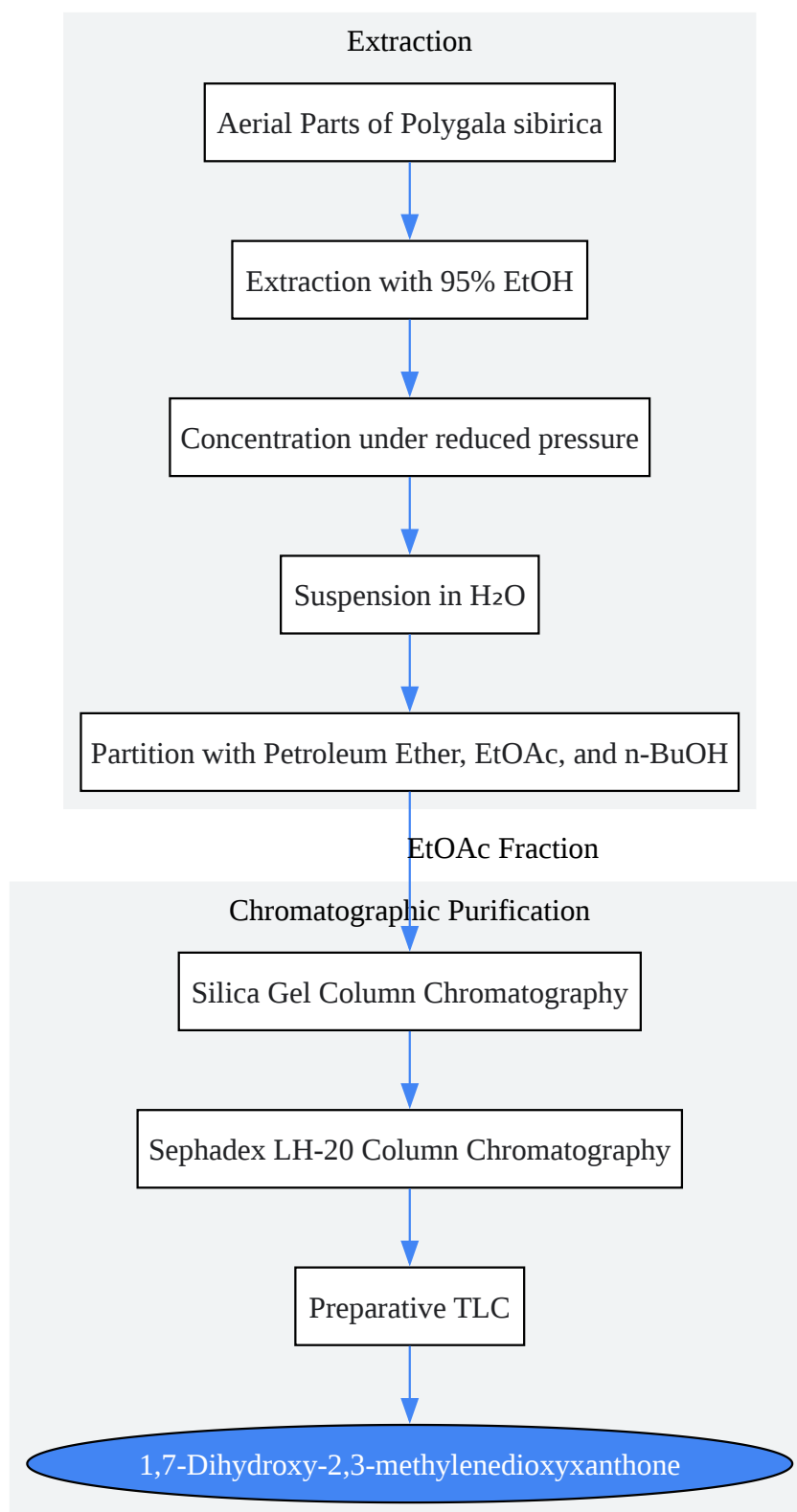
**Table 3: Mass Spectrometry Data**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
ESI-MS	273.0397	100	[M+H] <sup>+</sup>

## Experimental Protocols

### Isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

The isolation of the target compound from the aerial parts of *Polygala sibirica* involves a multi-step extraction and chromatographic purification process.



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Caption: Workflow for the isolation of **1,7-Dihydroxy-2,3-methylenedioxyxanthone**.

#### Methodology:

- **Extraction:** The dried and powdered aerial parts of *Polygala sibirica* (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature.
- **Concentration:** The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract was suspended in water (H<sub>2</sub>O) and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography:** The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.
- **Further Purification:** The fraction containing the target compound was further purified by Sephadex LH-20 column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure **1,7-Dihydroxy-2,3-methylenedioxyxanthone**.

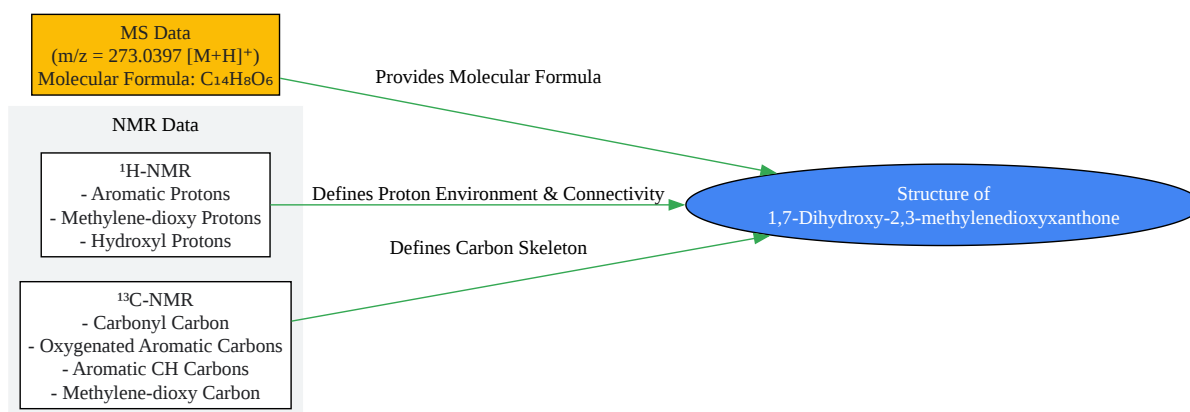
## Spectroscopic Analysis

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

**Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (ESI-MS) was performed on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.

## Logical Relationship of Spectroscopic Data for Structure Elucidation

The final structure of **1,7-Dihydroxy-2,3-methylenedioxyxanthone** was determined by a logical correlation of the NMR and MS data.



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Caption: Logical workflow for structure elucidation.

- To cite this document: BenchChem. [spectroscopic data (NMR, MS) of 1,7-Dihydroxy-2,3-methylenedioxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631061#spectroscopic-data-nmr-ms-of-1-7-dihydroxy-2-3-methylenedioxyxanthone\]](https://www.benchchem.com/product/b1631061#spectroscopic-data-nmr-ms-of-1-7-dihydroxy-2-3-methylenedioxyxanthone)

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)